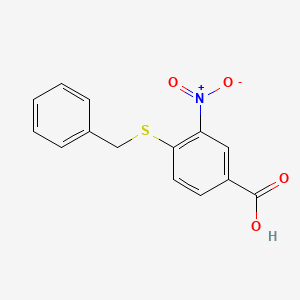![molecular formula C10H14ClN3O2 B1517214 N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide CAS No. 1050884-33-7](/img/structure/B1517214.png)
N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide
Vue d'ensemble
Description
“N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide” is a chemical compound with the CAS Number: 1050884-33-7 . It has a molecular weight of 243.69 . The compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN3O2/c1-7(15)13-10(4-2-3-5-10)9-12-8(6-11)16-14-9/h2-6H2,1H3,(H,13,15) . This code provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Characterization
Oxadiazole derivatives, including compounds structurally related to N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide, have been synthesized through various chemical processes. These compounds are characterized using techniques such as NMR, IR, and mass spectrometry to confirm their structures. The synthesis involves converting aromatic organic acids into esters, hydrazides, and subsequently, oxadiazole derivatives through chemical reactions that provide a pathway for creating a wide range of biologically active molecules (Rehman et al., 2013).
Biological Screening
These oxadiazole compounds have been evaluated for various biological activities, including their potential as enzyme inhibitors. Specifically, some oxadiazole derivatives have shown activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating their potential use in treating conditions associated with these enzymes' dysregulation (Rehman et al., 2013).
Antimicrobial and Anticancer Activities
Other research focuses on evaluating the antimicrobial and anticancer activities of oxadiazole derivatives. These studies involve synthesizing various 1,3,4-oxadiazole and acetamide derivatives, assessing their antibacterial, antifungal, and cytotoxic properties against different strains of bacteria, fungi, and cancer cell lines. For example, some derivatives have been identified as good inhibitors of gram-negative bacterial strains and have shown promising cytotoxic activity against specific cancer cell lines (Nafeesa et al., 2017).
Anti-inflammatory and Anti-thrombotic Studies
Oxadiazole derivatives have also been investigated for their anti-inflammatory and anti-thrombotic effects. In-vivo studies on rats and in-vitro studies have identified compounds with significant anti-inflammatory properties and the ability to enhance clotting time, suggesting their potential application in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-7(15)13-10(4-2-3-5-10)9-12-8(6-11)16-14-9/h2-6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOFSTCWEZNADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCC1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)
![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)





![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)


